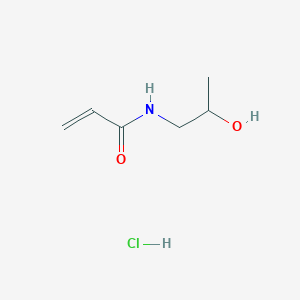
N-(2-hydroxypropyl)prop-2-enamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxypropyl)prop-2-enamide;hydrochloride is a chemical compound with the molecular formula C7H13NO2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxypropyl group attached to a prop-2-enamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxypropyl)prop-2-enamide;hydrochloride typically involves the reaction of prop-2-enamide with 2-hydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxypropyl)prop-2-enamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-(2-hydroxypropyl)prop-2-enamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of drug delivery systems and biomaterials.
Medicine: Investigated for its potential use in targeted drug delivery and as a component in medical devices.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(2-hydroxypropyl)prop-2-enamide;hydrochloride involves its interaction with specific molecular targets and pathways. In drug delivery systems, the compound can form stable complexes with therapeutic agents, enhancing their solubility and bioavailability. The hydroxypropyl group facilitates the formation of hydrogen bonds with biological molecules, improving the compound’s efficacy in targeted delivery .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxypropyl methacrylamide: Similar in structure but differs in the presence of a methacrylamide group.
N-Hydroxyethyl acrylamide: Contains a hydroxyethyl group instead of a hydroxypropyl group.
N-Isopropylacrylamide: Features an isopropyl group instead of a hydroxypropyl group.
Uniqueness
N-(2-hydroxypropyl)prop-2-enamide;hydrochloride is unique due to its specific hydroxypropyl group, which imparts distinct physicochemical properties. This uniqueness makes it particularly suitable for applications in drug delivery and biomaterials, where its ability to form stable complexes and enhance solubility is highly valued .
Properties
CAS No. |
493034-56-3 |
|---|---|
Molecular Formula |
C6H12ClNO2 |
Molecular Weight |
165.62 g/mol |
IUPAC Name |
N-(2-hydroxypropyl)prop-2-enamide;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c1-3-6(9)7-4-5(2)8;/h3,5,8H,1,4H2,2H3,(H,7,9);1H |
InChI Key |
SSZZRFINHRFDPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C=C)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




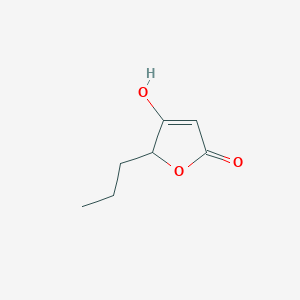
![3-(3-Methoxypropyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14233200.png)

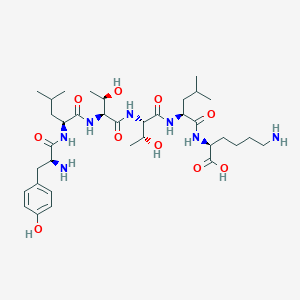
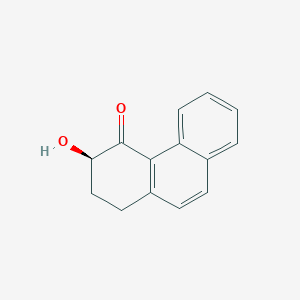
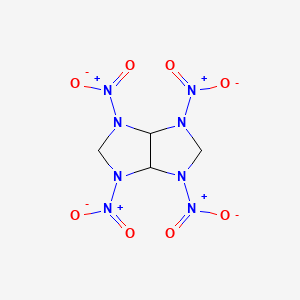
![Spiro[9H-fluorene-9,2'-[2H]indene], 1',3'-dihydro-1'-(1H-inden-2-yl)-](/img/structure/B14233228.png)
![N'-benzhydryl-N-[2-(2-chlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14233235.png)
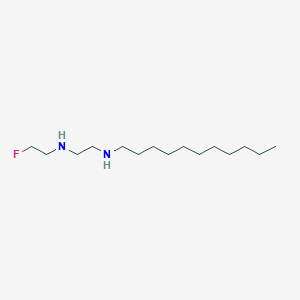
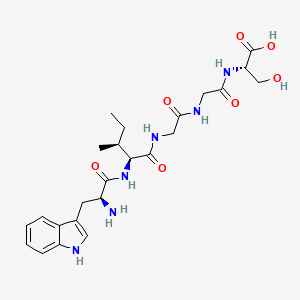
![Phenol, 4-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14233271.png)

